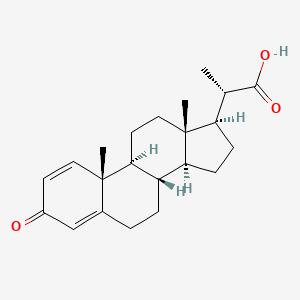

20-Carboxy-1,4-pregnadien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-oxo-23,24-bisnorchola-1,4-dien-22-oic acid is a steroid acid that is 23,24-bisnor-chol-1,4-dien-22-oic acid bearing an additional oxo substituent at position 3. It is a steroid acid and a 3-oxo-Delta(1),Delta(4)-steroid. It is a conjugate acid of a 3-oxo-23,24-bisnorchola-1,4-dien-22-oate(1-). It derives from a hydride of a pregnane.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Production

The synthesis of 20-Carboxy-1,4-pregnadien-3-one can be achieved through several methods. Notably, microbial side chain degradation of steroid substrates is a prominent technique. This method allows for the selective production of steroid derivatives such as 3-oxo-pregna-4-en-20-carboxylic acid and other related compounds . The conversion of the carboxylic acid group into functional derivatives like acid halides is also an important step in creating pharmacologically active components .

Pharmacological Applications

This compound has shown promise in various therapeutic areas:

1. Anti-inflammatory Agents

Research indicates that derivatives of this compound can serve as anti-inflammatory agents. The structural modifications enhance their bioactivity and selectivity towards glucocorticoid receptors, leading to reduced inflammation in various models .

2. Hormonal Therapies

This compound has been investigated for its role in treating androgen-dependent and estrogen-dependent disorders. Its derivatives have demonstrated efficacy in reducing prostate size and alleviating symptoms associated with hormone-sensitive cancers .

3. Steroid Hormone Modulation

The ability to modulate steroid hormone activity makes this compound a candidate for developing drugs that target glucocorticoid receptor pathways. The selective activation of these pathways can lead to improved therapeutic outcomes in conditions like asthma and rheumatoid arthritis .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Cancer Treatment

In a study on male mice treated with 17-substituted steroids derived from this compound, significant reductions in prostate weight were observed compared to control groups treated with standard therapies like Ketoconazole. This suggests enhanced efficacy of the test compounds in targeting androgen-dependent tumors .

Case Study 2: Inflammatory Response Modulation

A study demonstrated that the application of glucocorticoid derivatives derived from this compound resulted in a significant decrease in inflammatory markers in animal models of arthritis. The enhanced receptor binding affinity led to improved anti-inflammatory responses compared to traditional glucocorticoids .

Comparative Analysis Table

Propiedades

Número CAS |

20248-18-4 |

|---|---|

Fórmula molecular |

C22H30O3 |

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h8,10,12-13,16-19H,4-7,9,11H2,1-3H3,(H,24,25)/t13-,16-,17+,18-,19-,21-,22+/m0/s1 |

Clave InChI |

OZESBBVMFLIODA-WAMTXRNCSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)O |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)O |

Sinónimos |

11-BCPO 20-carboxy-1,4-pregnadien-3-one |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.